![molecular formula C10H10IN3O3 B14256565 Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- CAS No. 218935-77-4](/img/structure/B14256565.png)
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-: is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- typically involves the following steps:
Starting Materials: The synthesis begins with benzamide and iodoacetic acid as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoacetyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the aminocarbonyl group allows for coupling reactions with other amines or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein modifications due to its ability to form covalent bonds with amino acid residues.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- involves its ability to form covalent bonds with target molecules. The iodoacetyl group is highly reactive and can alkylate nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes the compound useful in the study of enzyme kinetics and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N-(aminocarbonyl)-3-[(chloroacetyl)amino]-: Similar structure but with a chloroacetyl group instead of an iodoacetyl group.
Benzamide, N-(aminocarbonyl)-3-[(bromoacetyl)amino]-: Contains a bromoacetyl group, offering different reactivity compared to the iodoacetyl derivative.
Benzamide, N-(aminocarbonyl)-3-[(fluoroacetyl)amino]-: Features a fluoroacetyl group, which can influence the compound’s reactivity and biological activity.
Uniqueness
The uniqueness of Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- lies in its iodoacetyl group, which imparts distinct reactivity and potential for covalent modification of biological molecules. This makes it particularly valuable in biochemical research and drug development.
Propriétés
Numéro CAS |
218935-77-4 |
|---|---|
Formule moléculaire |
C10H10IN3O3 |
Poids moléculaire |
347.11 g/mol |
Nom IUPAC |
N-carbamoyl-3-[(2-iodoacetyl)amino]benzamide |
InChI |
InChI=1S/C10H10IN3O3/c11-5-8(15)13-7-3-1-2-6(4-7)9(16)14-10(12)17/h1-4H,5H2,(H,13,15)(H3,12,14,16,17) |
Clé InChI |
MEDDJABHDBMTKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)CI)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


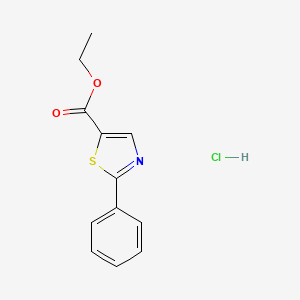
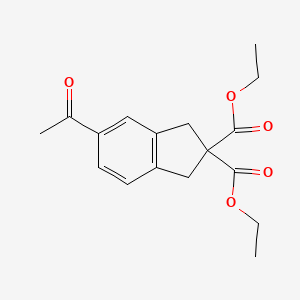

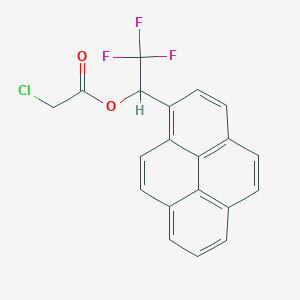
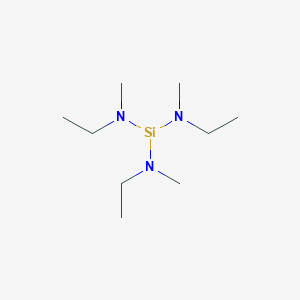
![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
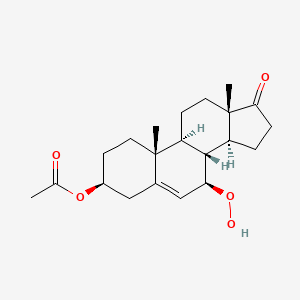




![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)

